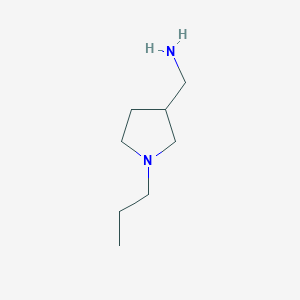

(1-Propyl-3-pyrrolidinyl)methanamine

Description

Contextualization within Nitrogen-Containing Heterocycle Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in organic and medicinal chemistry. nih.govresearchgate.net These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature and form the core of many biologically significant molecules such as nucleic acids, vitamins, and alkaloids. nih.gov Their prevalence is notable in pharmaceutical science, with reports indicating that approximately 60% of unique small-molecule drugs approved by the FDA contain a nitrogen-based heterocycle. nih.gov

The significance of these structures stems from several key features:

Biological Activity: Nitrogen heterocycles exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net

Structural Scaffolding: They provide a rigid framework that can be functionalized to orient substituents in specific three-dimensional arrangements, facilitating precise interactions with biological targets like enzymes and receptors. mdpi.com

Physicochemical Properties: The presence of nitrogen atoms influences the molecule's polarity, basicity, and ability to form hydrogen bonds, which are critical for solubility, membrane permeability, and molecular recognition processes. nih.gov

(1-Propyl-3-pyrrolidinyl)methanamine, containing a pyrrolidine (B122466) ring, is a member of this vital class of compounds. The pyrrolidine ring is a five-membered saturated nitrogen heterocycle, a common motif in many bioactive molecules. researchgate.net Its chemistry is a cornerstone of synthetic strategies aimed at producing novel therapeutic agents.

Significance of Pyrrolidine Scaffolds in Synthetic Organic Chemistry

The pyrrolidine ring is one of the most important and valuable heterocyclic scaffolds in medicinal chemistry and drug design. researchgate.netnih.gov This five-membered saturated ring is a preferred structural motif for several reasons that enhance its utility in developing novel compounds. nih.gov

Key advantages of the pyrrolidine scaffold include:

Three-Dimensionality: Unlike flat aromatic rings, the saturated pyrrolidine ring is non-planar. This inherent three-dimensionality, arising from its sp³-hybridized carbon atoms, allows for a more effective exploration of three-dimensional pharmacophore space. nih.govresearchgate.net The ring's flexibility, known as "pseudorotation," enables it to adopt various energetically favorable conformations, which can be crucial for optimizing binding to biological targets. nih.govresearchgate.net

Stereochemical Complexity: The carbons in the pyrrolidine ring can be chiral centers. The presence of multiple stereocenters allows for the creation of diverse stereoisomers, where the spatial orientation of substituents can lead to different biological profiles due to specific interactions with enantioselective proteins. nih.govresearchgate.net

Synthetic Accessibility: Pyrrolidine and its derivatives are widely used as building blocks, ligands for transition metals, and organocatalysts in asymmetric synthesis. nih.govmdpi.com Well-established synthetic methods, such as 1,3-dipolar cycloaddition reactions, provide efficient routes to construct functionalized pyrrolidine rings. researchgate.net

The structure of this compound features this valuable scaffold, suggesting its potential as a building block for more complex molecules with tailored three-dimensional structures.

Overview of Research Trajectories for Amine-Based Compounds

Amines, organic compounds containing a nitrogen atom bonded to carbon atoms, are among the most versatile and prevalent functional groups in chemistry. ijrpr.com They are key intermediates in the chemical industry and are fundamental to the synthesis of pharmaceuticals, agrochemicals, polymers, and catalysts. ijrpr.comacs.org More than 40% of all drugs and drug candidates contain an amine functional group. illinois.edu

Current research in the field of amine-based compounds is focused on several key areas:

Novel Synthesis Methods: There is a continuous drive to develop more efficient and sustainable methods for amine synthesis. This includes advancements in classical routes like reductive amination as well as modern catalytic approaches such as transition metal-catalyzed reactions and C-H functionalization, which aim to reduce waste and improve atom economy. ijrpr.comillinois.edu

Medicinal Chemistry Applications: Amines are central to drug discovery due to their basicity and ability to form hydrogen bonds and electrostatic interactions with biological targets. ijrpr.com Research focuses on designing novel amine-containing molecules as enzyme inhibitors, receptor ligands, and therapeutics for a wide range of diseases. ijrpr.com Studies also investigate how different amine classes (primary, secondary, tertiary) can influence a drug's pharmacological and toxicological profile. nih.gov

Materials Science: The unique electronic and physical properties of amines make them valuable components in the development of advanced materials. ijrpr.com They are used as building blocks for polymers, functional materials for organic electronics, and catalysts for various chemical transformations. acs.org

This compound possesses both a tertiary amine (within the N-propylated pyrrolidine ring) and a primary amine (in the methanamine substituent). This dual functionality makes it an interesting candidate for investigations within these modern research trajectories, potentially serving as a versatile synthon for creating diverse molecular architectures.

Strategies for Pyrrolidine Ring Construction

The formation of the pyrrolidine ring is a critical step in the synthesis of this compound and its analogs. This can be achieved through the cyclization of acyclic precursors or by modifying pre-existing cyclic structures.

Cyclization Reactions from Acyclic Precursors

Intramolecular cyclization is a powerful method for constructing the pyrrolidine skeleton. nih.gov These reactions typically involve the formation of a carbon-nitrogen bond to close the five-membered ring. One common approach is the intramolecular amination of unsaturated carbon-carbon bonds. nih.gov For instance, an acyclic precursor containing a primary or secondary amine and a leaving group at a suitable distance can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring.

Another strategy involves the insertion of nitrene species into C-H bonds. nih.gov This method can be particularly effective for creating the pyrrolidine ring from linear precursors. Additionally, [3+2] cycloaddition reactions of azomethine ylides with alkenes or alkynes are widely used to afford pyrrolidine derivatives with diverse substitution patterns and high stereoselectivity. nih.gov

Table 1: Examples of Cyclization Reactions for Pyrrolidine Synthesis

| Reaction Type | Starting Material Example | Product Type | Reference |

| Intramolecular Hydroamination | Alkenyl amine | Substituted pyrrolidine | nih.gov |

| Nitrene C-H Insertion | Alkyl azide | Substituted pyrrolidine | nih.gov |

| [3+2] Cycloaddition | Azomethine ylide and alkene | Substituted pyrrolidine | nih.gov |

| Reductive Cyclization | Enyne or Diyne | Substituted pyrrolidine | organic-chemistry.org |

Ring Formation and Functionalization from Pre-Existing Cyclic Precursors (e.g., Proline Derivatives)

Proline and its derivatives, such as 4-hydroxyproline, are versatile and readily available chiral building blocks for the synthesis of substituted pyrrolidines. nih.govnih.gov The synthesis of pyrrolidine-containing drugs often commences from these cyclic precursors. nih.gov

One common strategy involves the reduction of the carboxylic acid group of proline to a hydroxymethyl group, yielding prolinol. nih.gov This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄). nih.gov The resulting hydroxyl group can then be further manipulated. For instance, it can be converted into a leaving group for subsequent nucleophilic substitution to introduce various functionalities at the 2-position.

To achieve substitution at the 3-position, as required for this compound, derivatives of 3-hydroxyproline can be utilized. The hydroxyl group can be oxidized to a ketone, which then allows for the introduction of substituents at the C3 and C4 positions. Alternatively, the hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions. nih.gov

Approaches for Methanamine Moiety Formation

The introduction of the methanamine group at the 3-position of the pyrrolidine ring is a key functionalization step. Several established methods can be employed for this transformation.

Reductive Amination Protocols

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. researchgate.netresearchgate.net In the context of synthesizing this compound, a suitable precursor would be a pyrrolidine derivative bearing a formyl group (aldehyde) at the 3-position. This aldehyde can be reacted with an amine, such as ammonia or a protected amine equivalent, to form an imine or enamine intermediate. Subsequent reduction of this intermediate with a suitable reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (B8407120), yields the desired aminomethyl group.

A related approach involves the reduction of a nitrile group. A precursor such as 1-propylpyrrolidine-3-carbonitrile can be reduced using powerful reducing agents like lithium aluminum hydride to directly afford this compound. The synthesis of 1-amino and 1-N-acetylamino pyrrolidine analogues has been achieved from cyclic nitrones through the introduction of an aminomethyl substituent. nih.gov

Table 2: Reductive Amination and Related Reductions for Amine Synthesis

| Precursor Functional Group | Reagents | Product Functional Group | Reference |

| Aldehyde/Ketone | Amine, Reducing Agent (e.g., NaBH₃CN) | Amine | researchgate.net |

| Nitrile | Reducing Agent (e.g., LiAlH₄) | Primary Amine | nih.gov |

| Cyclic Nitrone | Nucleophile (e.g., TMSCN), then reduction | Aminomethyl group | nih.gov |

Nucleophilic Substitution Reactions for Amine Introduction

The methanamine moiety can also be introduced via nucleophilic substitution reactions. This approach requires a pyrrolidine precursor with a suitable leaving group at the methyl position of the C3-substituent. For example, a (1-propylpyrrolidin-3-yl)methyl halide (e.g., bromide or iodide) or a mesylate/tosylate derivative can be reacted with an amine nucleophile.

Common nitrogen nucleophiles for this purpose include ammonia, phthalimide (followed by Gabriel synthesis), or an azide (followed by reduction). The choice of nucleophile and reaction conditions is crucial to avoid side reactions, such as elimination. A patent describes the synthesis of 3-amino-pyrrolidine derivatives by reacting a compound with a protected hydroxy group with a primary amine. google.com The direct nucleophilic substitution of thiophene derivatives with pyrrolidine has also been studied, providing insights into the reactivity of such systems. nih.gov

Transimination Reactions involving Pyrrolidine Derivatives

Transimination reactions involve the exchange of the group attached to the nitrogen atom of an imine. While less common for the direct synthesis of simple alkylamines, this methodology can be applied to more complex pyrrolidine derivatives. For instance, a pyrrolidine derivative containing an imine functional group could potentially undergo a transimination reaction with an appropriate amine to introduce the desired aminomethyl functionality. This approach is particularly relevant in the synthesis of certain heterocyclic systems derived from pyrrolidines.

Synthetic Methodologies for this compound and its Structural Analogs

The synthesis of this compound and related pyrrolidine structures involves a variety of chemical strategies. These methods range from classical reactions to modern, advanced techniques designed to optimize efficiency, diversity, and environmental sustainability. Key approaches focus on the construction and functionalization of the pyrrolidine ring, a prevalent scaffold in medicinal chemistry. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-propylpyrrolidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-4-10-5-3-8(6-9)7-10/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUBRBQHMVFXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640635 | |

| Record name | 1-(1-Propylpyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959239-12-4 | |

| Record name | 1-(1-Propylpyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-propylpyrrolidin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthesis of Chiral 1 Propyl 3 Pyrrolidinyl Methanamine

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral catalysts or biocatalysts that direct the formation of the desired stereoisomer.

Asymmetric Catalysis in Amine Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of chiral amines. It involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Transition metal-catalyzed asymmetric hydrogenation is a widely used method for the synthesis of chiral amines. This technique typically involves the reduction of a prochiral imine or enamine using a chiral transition metal complex as the catalyst. For the synthesis of (1-Propyl-3-pyrrolidinyl)methanamine, a suitable precursor, such as a pyrroline (B1223166) derivative, could be subjected to asymmetric hydrogenation. The choice of the chiral ligand coordinated to the metal center (commonly rhodium, ruthenium, or iridium) is crucial for achieving high enantioselectivity. The catalyst facilitates the delivery of hydrogen to one face of the substrate, leading to the preferential formation of one enantiomer.

A general, non-stereoselective synthesis of this compound has been reported involving the reduction of 5-oxo-1-(phenylmethyl)-N-propyl-3-pyrrolidinecarboxamide with lithium aluminum hydride, followed by debenzylation via hydrogenation over a palladium on carbon catalyst. prepchem.comprepchem.com To adapt this to an enantioselective synthesis, one could envision the asymmetric hydrogenation of an appropriate unsaturated precursor to establish the chiral center at the 3-position of the pyrrolidine (B122466) ring prior to the introduction of the propyl group and reduction of the carboxamide.

Table 1: Examples of Chiral Ligands for Asymmetric Hydrogenation

| Ligand Family | Metal | Typical Substrates |

|---|---|---|

| BINAP | Ru, Rh | Imines, Enamines |

| DuPhos | Rh | Enamides, Imines |

This table presents general examples of ligand families and their applications in asymmetric hydrogenation and does not represent specific results for the synthesis of this compound.

Chiral organocatalysis has emerged as a complementary approach to metal-based catalysis. Chiral phosphoric acids (CPAs) are a prominent class of organocatalysts that can effectively promote the enantioselective synthesis of chiral amines. CPAs can act as chiral Brønsted acids, activating imines towards nucleophilic attack. For instance, a prochiral imine precursor to the target molecule could be reduced using a Hantzsch ester in the presence of a chiral phosphoric acid catalyst. The chiral environment created by the catalyst would favor the formation of one enantiomer of the resulting amine. Organocatalyzed tandem reactions have been successfully employed to synthesize chiral trisubstituted pyrrolidines, demonstrating the potential of this approach for constructing the desired scaffold with high stereocontrol. rsc.org

Biocatalytic Transformations for Chiral Amine Production (e.g., Transaminase-Mediated Methods)

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. Transaminases are a class of enzymes that have gained significant attention for the synthesis of chiral amines. They catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor.

To synthesize chiral this compound using this method, a suitable ketonic precursor, such as 1-propyl-3-pyrrolidinone, could be subjected to amination using a transaminase. The enzyme's active site is inherently chiral, which allows for the highly enantioselective formation of the corresponding amine. The choice between an (R)-selective or (S)-selective transaminase would determine the stereochemistry of the final product. An efficient method for synthesizing 1,2-diamines from aldehydes has been reported, which involves a proline-catalyzed asymmetric α-amination followed by reductive amination, showcasing a potential biocatalytic-inspired route. researchgate.net

Table 2: Comparison of Biocatalytic and Chemical Catalysis for Chiral Amine Synthesis

| Feature | Biocatalysis (e.g., Transaminases) | Chemical Catalysis (e.g., Asymmetric Hydrogenation) |

|---|---|---|

| Selectivity | Often excellent enantioselectivity and regioselectivity | Can be highly enantioselective, but may require extensive ligand screening |

| Conditions | Mild (aqueous media, room temperature, neutral pH) | Often requires elevated pressures and temperatures, and organic solvents |

| Substrate Scope | Can be limited, but protein engineering can broaden scope | Generally broader substrate scope |

| Catalyst Source | Renewable (enzymes) | Often based on precious and rare metals |

Diastereoselective Synthesis of Pyrrolidine Derivatives

When a molecule contains more than one chiral center, the stereochemical outcome of a reaction is described in terms of diastereoselectivity. The synthesis of substituted pyrrolidines often involves the formation of multiple stereocenters. Diastereoselective methods aim to control the relative configuration of these centers. For this compound, while there is only one stereocenter, diastereoselective strategies are crucial in the synthesis of more complex analogs or in synthetic routes that proceed through intermediates with multiple chiral centers.

Various methods for the diastereoselective synthesis of substituted pyrrolidines have been developed, including cycloaddition reactions and substrate-controlled reactions where the stereochemistry of the starting material dictates the stereochemistry of the product.

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. This approach does not create a new chiral center but rather isolates the desired enantiomer from a mixture.

One common method of chiral resolution involves the formation of diastereomeric salts. A racemic mixture of this compound could be treated with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid). This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to remove the chiral resolving agent.

Another technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates, thus allowing for their separation.

Classical Resolution with Chiral Acids (e.g., D-Tartaric Acid)

Classical resolution is a well-established technique for separating enantiomers from a racemic mixture. This method involves reacting the racemic base, in this case, this compound, with an enantiomerically pure chiral acid, such as D-tartaric acid. researchgate.net The reaction produces a mixture of diastereomeric salts.

The fundamental principle behind this technique is that diastereomers possess different physical properties, including solubility in a given solvent. mdpi.com This difference allows for their separation by methods like fractional crystallization. The two diastereomeric salts formed from racemic this compound and D-tartaric acid would be:

(R)-(1-Propyl-3-pyrrolidinyl)methanaminium (2R,3R)-tartrate

(S)-(1-Propyl-3-pyrrolidinyl)methanaminium (2R,3R)-tartrate

By carefully selecting a solvent in which one diastereomeric salt is significantly less soluble than the other, the less soluble salt will crystallize out of the solution first. After separation by filtration, the purified diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the desired enantiomerically enriched amine. The chiral resolving agent can then be recovered and reused.

| Property | (R)-Amine-(R,R)-Tartrate Salt | (S)-Amine-(R,R)-Tartrate Salt |

| Stereochemical Relationship | Diastereomers | Diastereomers |

| Solubility | Different | Different |

| Melting Point | Different | Different |

| Crystal Structure | Different | Different |

| Separation Method | Fractional Crystallization | Fractional Crystallization |

This is an interactive table based on the expected differential properties of the diastereomeric salts.

Chiral Chromatography for Enantiomeric Separation

Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers. researchgate.net The separation is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer of the analyte. sigmaaldrich.com

The mechanism of separation relies on the formation of transient, diastereomeric complexes between the individual enantiomers and the chiral selector of the CSP. sigmaaldrich.com The differing stability of these complexes leads to different retention times on the chromatographic column, allowing for their separation. For the separation of amines like this compound, polysaccharide-based and cyclodextrin-based CSPs are commonly employed. researchgate.netnih.gov

Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) often provide chiral recognition through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities. researchgate.net

Cyclodextrin-based CSPs are macrocyclic oligosaccharides that have a chiral, hydrophobic cavity. Enantioseparation occurs based on how well each enantiomer fits into this cavity and interacts with the functional groups on the cyclodextrin (B1172386) rim. nih.gov

The choice of mobile phase is crucial for achieving good resolution. In normal-phase HPLC, mixtures of alkanes and alcohols are often used, while reversed-phase HPLC employs aqueous buffers and organic modifiers. researchgate.net The addition of small amounts of additives, such as acids or bases, can improve peak shape and resolution. researchgate.net

| CSP Type | Common Trade Name | Separation Principle | Typical Mobile Phase |

| Polysaccharide | Chiralpak® / Chiralcel® | Hydrogen bonding, π-π interactions, steric hindrance | Hexane/Ethanol |

| Cyclodextrin | Cyclobond™ | Host-guest inclusion complexes, dipole interactions | Aqueous buffer/Methanol |

| Macrocyclic Glycopeptide | Chirobiotic™ | Ionic interactions, hydrogen bonding, inclusion | Polar Ionic, Polar Organic, Reversed-Phase |

This interactive table summarizes common CSPs used for chiral amine separation. sigmaaldrich.com

Impact of Stereochemistry on Molecular Structure and Conformation

The stereochemistry at the C3 chiral center has a profound influence on the three-dimensional structure and conformational preferences of the this compound molecule. The five-membered pyrrolidine ring is not planar; it adopts puckered conformations to relieve ring strain, typically described as "envelope" (E) or "twist" (T) forms. beilstein-journals.org

The specific enantiomer, (R) or (S), dictates the spatial orientation of the propyl group on the ring nitrogen and the aminomethyl group at the C3 position. This, in turn, influences the conformational equilibrium of the pyrrolidine ring. The substituents can occupy pseudo-axial or pseudo-equatorial positions, and the energetically preferred conformation will seek to minimize steric hindrance. beilstein-journals.org For example, a bulky substituent generally prefers a pseudo-equatorial orientation to reduce unfavorable steric interactions.

The precise three-dimensional arrangement defined by the R or S configuration is critical because it governs how the molecule interacts with other chiral environments, such as biological receptors or enzymes. nih.gov Even though enantiomers have identical chemical formulas and connectivity, their non-superimposable mirror-image structures cause them to fit differently into chiral binding sites. nih.gov This difference in spatial arrangement can lead to significant variations in biological activity or chromatographic behavior. The gauche effect, an electrostatic interaction between adjacent substituents, can also play a role in stabilizing certain conformations, particularly in substituted pyrrolidines. beilstein-journals.org

| Feature | Description | Impact of Stereochemistry (R vs. S) |

| Pyrrolidine Ring Pucker | Non-planar envelope (E) or twist (T) conformations. | The position and orientation (up or down) of the puckered atom are influenced by the configuration at C3. |

| Substituent Orientation | Groups at C3 can be pseudo-axial or pseudo-equatorial. | The preferred orientation is determined by the absolute configuration to minimize steric strain. |

| Molecular Shape | Overall three-dimensional structure of the molecule. | Enantiomers are non-superimposable mirror images, leading to distinct shapes. |

| Intermolecular Interactions | How the molecule interacts with other chiral molecules (e.g., CSPs, receptors). | Different spatial arrangements of functional groups lead to differential binding affinities. nih.gov |

This interactive table outlines the key structural aspects affected by the molecule's stereochemistry.

Chemical Reactivity and Derivatization Studies of 1 Propyl 3 Pyrrolidinyl Methanamine

Reaction Pathways of the Pyrrolidine (B122466) Ring System

The reactivity of the saturated pyrrolidine ring is dominated by the lone pair of electrons on the nitrogen atom, making it a nucleophilic and basic center. uomustansiriyah.edu.iqchemicalbook.com The ring itself is relatively unstrained and therefore generally resistant to ring-opening reactions unless specifically activated. nih.gov

The tertiary amine of the N-propylpyrrolidine ring functions as a potent nucleophile, readily reacting with various electrophiles. chemicalbook.com This reactivity is a cornerstone of its derivatization potential.

Alkylation and Quaternization: As a tertiary amine, the nitrogen atom can attack alkyl halides (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form a quaternary ammonium (B1175870) salt. This reaction introduces a permanent positive charge and adds a fourth alkyl substituent to the nitrogen. chemicalbook.com

Protonation/Salt Formation: Due to its basicity, the nitrogen lone pair readily accepts a proton from both Brønsted-Lowry and Lewis acids to form ammonium salts. uomustansiriyah.edu.iqwikipedia.org This is a fundamental acid-base reaction.

Oxidation: The nitrogen atom can be oxidized. Reaction with oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxide. These N-oxides can be useful intermediates for further reactions, such as elimination to form enamines.

Table 1: Representative Electrophilic Reactions of the N-Alkylpyrrolidine Moiety

| Reaction Type | Electrophile | Reagent Example | Product Type |

|---|---|---|---|

| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt |

| Protonation | Acid | Hydrochloric Acid (HCl) | Ammonium Chloride Salt |

| Oxidation | Peroxy Acid | m-CPBA | N-Oxide |

Direct nucleophilic attack on the carbon atoms of the unstrained pyrrolidine ring is challenging due to the lack of inherent electrophilicity. nih.gov Therefore, synthetic strategies typically involve an initial activation step to render the ring susceptible to nucleophilic addition.

Oxidative C-H Functionalization: A common method for functionalizing the α-carbon (C2 or C5 position) of N-alkylpyrrolidines is through oxidation to an N-acyliminium ion intermediate. nih.gov This highly electrophilic species is then readily attacked by a wide range of nucleophiles (e.g., organometallics, cyanides, enolates), allowing for the introduction of new substituents onto the ring. Electrochemical methods, such as the Shono oxidation, can also generate these intermediates. organic-chemistry.org

Ring-Opening Reactions: While difficult, cleavage of the C-N bonds in unstrained pyrrolidines can be achieved under specific catalytic conditions. Modern synthetic methods employing a combination of Lewis acids and photoredox catalysis can enable the reductive ring-opening of N-acyl pyrrolidines, transforming the cyclic amine into a linear, functionalized scaffold. nih.govresearchgate.net

Table 2: Activation Strategies for Nucleophilic Attack on the Pyrrolidine Ring

| Activation Method | Intermediate Formed | Attacking Species | Result |

|---|---|---|---|

| Chemical/Electrochemical Oxidation | N-Acyliminium Ion | Carbon Nucleophiles (e.g., Grignards, Cyanide) | α-Substituted Pyrrolidine |

| Lewis Acid & Photoredox Catalysis | Radical Intermediate | Not Applicable | Reductive Ring-Opening |

Transformations of the Methanamine Side Chain

The primary amine of the (aminomethyl) group is a highly versatile and reactive functional handle, serving as the main site for a variety of derivatization reactions. libretexts.org

The term "reduction" is not typically applied to a primary amine, which is already in a low oxidation state. However, the amine is a key reactant in reductive amination , a powerful method for forming C-N bonds. libretexts.org In this two-step, one-pot process, the primary amine of (1-Propyl-3-pyrrolidinyl)methanamine first reacts with an aldehyde or ketone to form an imine intermediate. This intermediate is not isolated but is reduced in situ by a mild reducing agent to yield a more substituted amine.

Reactants: Aldehydes or ketones.

Reducing Agents: Sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (H₂/Pd).

Products: The reaction converts the primary amine into a secondary amine. For example, reaction with formaldehyde (B43269) followed by reduction would yield the corresponding N-methylated secondary amine.

Table 3: Reductive Amination using a Primary Amine

| Carbonyl Partner | Reducing Agent | Product |

|---|---|---|

| Aldehyde (R-CHO) | NaBH(OAc)₃ | Secondary Amine (R-CH₂-NH-R') |

| Ketone (R-CO-R'') | NaBH₃CN | Secondary Amine (R-CH(R'')-NH-R') |

| Formaldehyde (CH₂O) | H₂/Pd-C | N-Methylated Amine (-NHCH₃) |

The nucleophilic nature of the primary amine's lone pair of electrons drives its participation in a wide range of substitution reactions. uomustansiriyah.edu.iq This is the most common pathway for its derivatization.

N-Alkylation: The amine can act as a nucleophile, attacking alkyl halides to form secondary and tertiary amines. However, this reaction can be difficult to control, often resulting in over-alkylation to form a mixture of products, including the quaternary ammonium salt. libretexts.org

N-Acylation: This is a highly efficient and common reaction. The primary amine reacts readily with acylating agents like acid chlorides or acid anhydrides in the presence of a base (to neutralize the acid byproduct) to form a stable, neutral amide derivative. nih.gov This reaction is often used to protect the amine group or to build more complex molecules.

Sulfonylation: In a similar fashion to acylation, the amine can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to form sulfonamides.

Imine Formation: Condensation with aldehydes or ketones under dehydrating conditions yields imines (Schiff bases). These can be stable products or serve as intermediates for other reactions, such as reduction (as in reductive amination) or addition of nucleophiles.

Table 4: Common Substitution Reactions of the Methanamine Side Chain

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| N-Acylation | Acid Chloride (RCOCl) | Amide |

| N-Acylation | Acid Anhydride ((RCO)₂O) | Amide |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Imine Formation | Aldehyde/Ketone | Imine |

Functionalization and Derivatization for Chemical Space Exploration

The structural framework of this compound presents two primary sites for chemical modification: the tertiary amine within the pyrrolidine ring and the primary amine of the exocyclic methanamine group. The differential reactivity of these two nitrogen centers, influenced by their electronic and steric environments, allows for selective functionalization and the generation of diverse molecular architectures. This exploration of chemical space is pivotal in fields such as medicinal chemistry, where the pyrrolidine scaffold is a well-established privileged structure. nih.govresearchgate.net

The reactivity and selectivity of derivatization reactions involving this compound are significantly governed by the interplay of electronic and steric effects imparted by its constituent groups: the N-propyl substituent, the pyrrolidine ring itself, and the 3-(aminomethyl) moiety.

Electronic Effects:

The nitrogen atom of the pyrrolidine ring, being a tertiary amine, is inherently basic and nucleophilic. nih.gov The presence of the electron-donating N-propyl group further enhances the electron density on this nitrogen, thereby increasing its basicity and nucleophilicity compared to an unsubstituted pyrrolidine. This heightened reactivity makes the ring nitrogen a prime target for electrophilic attack, such as alkylation or acylation.

Conversely, the primary amine of the 3-(aminomethyl) group is also nucleophilic. Its reactivity can be modulated by the electronic influence of the pyrrolidine ring. The proximity of the ring nitrogen can lead to intramolecular interactions that may affect the pKa and nucleophilicity of the primary amine. Studies on related pyrrolidine systems have shown that substituents on the ring can influence the basicity of the scaffold. nih.gov

Steric Effects:

The N-propyl group introduces a degree of steric hindrance around the pyrrolidine nitrogen. While this group enhances electronic reactivity, its bulk can also modulate the accessibility of the nitrogen lone pair to incoming electrophiles. mdpi.com This steric shielding can influence the regioselectivity of reactions, particularly when competing reaction sites are present. For instance, in reactions with bulky electrophiles, the less sterically encumbered primary amine might be favored.

The conformational flexibility of the five-membered pyrrolidine ring also plays a crucial role. The ring can adopt various puckered conformations, such as the envelope and twisted forms, which can be influenced by the nature of the substituents. beilstein-journals.org The orientation of the N-propyl and 3-(aminomethyl) groups (pseudo-axial or pseudo-equatorial) in the preferred conformation can impact their accessibility and, consequently, the stereochemical outcome of reactions. beilstein-journals.org For example, the stereoselective synthesis of densely substituted pyrrolidines often relies on controlling the direction of approach of reagents, which is dictated by the existing stereochemistry and substituent effects. acs.org

The interplay between these electronic and steric factors is critical in determining the outcome of derivatization reactions. For instance, in competitive reactions, the more nucleophilic tertiary amine might react faster with small electrophiles, while larger electrophiles might selectively target the more accessible primary amine.

Table 1: Predicted Influence of Substituents on the Reactivity of this compound

| Substituent Group | Effect Type | Impact on Pyrrolidine Nitrogen | Impact on Primary Amine |

|---|---|---|---|

| N-Propyl Group | Electronic (Inductive) | Increases basicity and nucleophilicity | Minor electronic influence |

| N-Propyl Group | Steric | Hinders approach of bulky electrophiles | No direct steric hindrance |

| 3-(Aminomethyl) Group | Electronic (Inductive) | Minor electron-withdrawing effect | Basicity influenced by proximity to the ring |

| Pyrrolidine Ring | Steric (Conformational) | Influences accessibility of lone pair | Orientation affects reactivity |

Diversification Strategies for Pyrrolidine Derivatives

The dual amine functionality of this compound provides a versatile platform for a variety of diversification strategies aimed at exploring a wider chemical space. These strategies can be broadly categorized into reactions targeting the primary amine, the tertiary amine, or both.

Derivatization of the Primary Amine:

The primary amine of the 3-(aminomethyl) group is a readily functionalizable handle for introducing a wide array of chemical moieties. Common derivatization reactions include:

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields amides. This is a robust method for introducing diverse substituents, including aromatic and heterocyclic rings, which can significantly alter the molecule's properties.

Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides, which are important functional groups in many biologically active compounds.

Reductive Amination: Reaction with aldehydes or ketones, followed by reduction with agents like sodium borohydride, leads to the formation of secondary or tertiary amines. This strategy allows for the introduction of a wide range of alkyl and aryl groups.

Alkylation: Direct alkylation with alkyl halides can be achieved, though over-alkylation can be a competing process.

Urea and Thiourea Formation: Reactions with isocyanates or isothiocyanates provide access to ureas and thioureas, respectively, which are common motifs in drug discovery.

Derivatization of the Tertiary Amine:

The tertiary nitrogen within the pyrrolidine ring can also be targeted for functionalization, although its reactivity profile differs from that of the primary amine:

Quaternization: As a tertiary amine, the ring nitrogen can be readily alkylated with alkyl halides to form quaternary ammonium salts. This modification introduces a permanent positive charge, which can dramatically alter the molecule's solubility and biological interactions.

N-Oxide Formation: Oxidation with reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding N-oxide. This transformation can modulate the electronic properties and metabolic stability of the compound.

Bifunctional Derivatization and Cyclization Strategies:

The presence of two nucleophilic centers allows for the use of bifunctional reagents to construct more complex, often cyclic, structures. For example, reaction with a reagent containing two electrophilic sites can lead to the formation of a new ring system bridging the two nitrogen atoms. Intramolecular cyclization reactions of appropriately derivatized intermediates can also be employed to generate novel polycyclic scaffolds. mdpi.com

The choice of reaction conditions, such as solvent, temperature, and stoichiometry, is crucial for controlling the selectivity of these derivatization reactions. Protecting group strategies may also be employed to selectively block one amine group while the other is being modified, allowing for a stepwise and controlled diversification approach.

Table 2: Exemplary Derivatization Reactions for this compound

| Reaction Type | Target Amine | Reagent Example | Product Functional Group |

|---|---|---|---|

| Acylation | Primary Amine | Benzoyl Chloride | Amide |

| Reductive Amination | Primary Amine | Cyclohexanone, NaBH(OAc)₃ | Secondary Amine |

| Sulfonylation | Primary Amine | Tosyl Chloride | Sulfonamide |

| Quaternization | Tertiary Amine | Methyl Iodide | Quaternary Ammonium Salt |

| N-Oxide Formation | Tertiary Amine | m-CPBA | N-Oxide |

Mechanistic Investigations and Theoretical Chemistry of 1 Propyl 3 Pyrrolidinyl Methanamine

Elucidation of Reaction Mechanisms in Synthetic Pathwaysprepchem.com

The synthesis of (1-propyl-3-pyrrolidinyl)methanamine can be achieved through various synthetic routes, with one common method being the reduction of a corresponding amide precursor, such as 1-propyl-3-pyrrolidinecarboxamide. A plausible pathway involves the use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). prepchem.com The elucidation of the mechanism for this type of reaction is fundamental to optimizing reaction conditions and maximizing yield.

Kinetic Studies of Key Reactionsnih.gov

Kinetic studies are essential to understand the rate at which a reaction proceeds and to gain insight into the reaction mechanism. For the reduction of a 1-propyl-3-pyrrolidinecarboxamide to this compound, kinetic experiments would be designed to determine the reaction order with respect to each reactant. This involves systematically varying the concentration of the amide and the reducing agent while monitoring the formation of the product over time, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

The rate law for the reaction would be determined, which mathematically expresses the relationship between the rate of the reaction and the concentration of the reactants. For instance, the rate law might be found to be first-order in both the amide and the hydride, suggesting a bimolecular rate-determining step.

Table 1: Hypothetical Kinetic Data for the Reduction of 1-Propyl-3-pyrrolidinecarboxamide

| Experiment | Initial [Amide] (mol/L) | Initial [LiAlH₄] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

This table presents hypothetical data for illustrative purposes.

Intermediate Identification and Characterization

The reduction of an amide with lithium aluminum hydride is a multi-step process that involves the formation of intermediates. Initially, the hydride attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and subsequently collapses. In the case of a primary amide, the reaction proceeds through an imine or iminium ion intermediate, which is then further reduced to the final amine product.

Identifying and characterizing these transient species is challenging but can be achieved using various spectroscopic techniques under controlled conditions, such as low-temperature NMR spectroscopy or in-situ infrared (IR) spectroscopy. Trapping experiments, where a reagent is added to react specifically with a suspected intermediate, can also provide evidence for its existence.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools to complement experimental findings and to predict the behavior of molecules. rsc.org These theoretical approaches allow for the investigation of molecular properties that may be difficult or impossible to measure experimentally.

Quantum Chemical Calculations (e.g., Density Functional Theory applications for electronic structure and reactivity)semanticscholar.orgillinois.edu

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and reactivity of molecules. nih.govnih.gov For this compound, DFT calculations can be employed to determine its optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and stability.

Molecular electrostatic potential (MEP) maps can also be generated using DFT, which visualize the charge distribution across the molecule and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 2: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

This table contains theoretical values for illustrative purposes and would be determined through DFT calculations.

Conformational Analysis of the Pyrrolidine (B122466) Ring and Substituents

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, typically described as "envelope" and "twist" forms. The substituents on the ring, in this case, the propyl group at the 1-position and the aminomethyl group at the 3-position, will influence the relative stability of these conformations.

Computational methods, such as molecular mechanics or DFT, can be used to perform a conformational analysis of this compound. researchgate.net This involves calculating the potential energy of the molecule as a function of its dihedral angles to identify the low-energy conformers. The results of such an analysis can reveal the most stable three-dimensional structure of the molecule and the energy barriers between different conformations. This is crucial for understanding its biological activity, as the shape of the molecule often dictates how it binds to biological targets. nih.gov

Prediction of Chemical Behavior and Interactions

By combining the insights gained from electronic structure calculations and conformational analysis, it is possible to predict the chemical behavior and potential interactions of this compound. For example, the calculated nucleophilicity of the nitrogen atoms can suggest their reactivity towards electrophiles. Similarly, understanding the molecule's preferred conformation and electrostatic potential can aid in predicting its binding affinity to receptors or enzymes through molecular docking simulations. These predictive models are instrumental in the rational design of new molecules with desired properties. mdpi.com

Role of 1 Propyl 3 Pyrrolidinyl Methanamine As a Building Block in Complex Molecule Synthesis

Integration into Larger Heterocyclic Systems (e.g., Pyrazoles, Indoles)

The presence of a primary aminomethyl group allows (1-Propyl-3-pyrrolidinyl)methanamine to serve as a key component in the construction of larger heterocyclic structures. While specific literature examples detailing the use of this exact molecule are limited, its functional groups are well-suited for established synthetic methodologies for heterocycles like pyrazoles and indoles.

Pyrazoles: The synthesis of pyrazoles often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. scbt.comresearchgate.net The primary amine of this compound can be chemically transformed into a hydrazine functionality, which can then react in a cyclocondensation reaction. This process would yield a pyrazole (B372694) ring bearing the N-propylpyrrolidinyl moiety as a substituent, significantly influencing the steric and electronic properties of the final molecule. Such substitutions are of interest in medicinal chemistry for exploring structure-activity relationships. mdpi.com

Indoles: Indoles are another critical class of heterocycles, with the Fischer indole (B1671886) synthesis being a cornerstone of their preparation. organic-chemistry.orgnih.gov This reaction typically involves the acid-catalyzed rearrangement of a phenylhydrazine (B124118) and an aldehyde or ketone. While not a direct participant in the classical Fischer synthesis, the primary amine of this compound can be incorporated into indole structures through various other synthetic routes. For instance, it can be used to form amide or amine linkages to an existing indole core or participate in multi-component reactions that build the indole ring system from different precursors.

Scaffold Utility in Organic Synthesis for Novel Molecular Architectures

In organic synthesis, a scaffold refers to a core molecular framework upon which diverse chemical functionalities can be systematically added to create libraries of new compounds. slideshare.net The rigid, non-planar structure of the pyrrolidine (B122466) ring in this compound makes it an excellent scaffold for generating novel molecular architectures with well-defined three-dimensional shapes. nih.gov

The utility of this compound as a scaffold arises from several key features:

Dual Functionality: It possesses two distinct nitrogen atoms—the primary exocyclic amine and the tertiary endocyclic amine—that can be selectively functionalized.

Stereochemical Complexity: The chiral center at the 3-position of the pyrrolidine ring allows for the synthesis of enantiomerically pure compounds, which is critical for developing stereospecific interactions with biological targets.

Structural Rigidity: The saturated ring system provides a conformationally constrained backbone, which helps in pre-organizing appended functional groups in specific spatial orientations.

By employing orthogonal protecting group strategies, chemists can selectively modify one amine in the presence of the other, enabling the stepwise and controlled assembly of complex molecules. This approach allows for the creation of diverse libraries of compounds from a single, common intermediate, accelerating the discovery of new molecules with desired properties.

Precursor in the Synthesis of Structurally Diverse Amine Derivatives

The primary amine of this compound is a versatile functional handle that serves as a starting point for a wide array of chemical transformations. Its reactivity allows for its conversion into numerous other functional groups, making it a valuable precursor for diverse amine derivatives.

Table: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent Class | Resulting Functional Group |

| N-Alkylation / Reductive Amination | Alkyl Halides / Aldehydes or Ketones | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chlorides / Carboxylic Acids | Amide |

| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Urea Formation | Isocyanates | Urea |

| Thiourea Formation | Isothiocyanates | Thiourea |

These fundamental reactions are staples in medicinal and materials chemistry for fine-tuning molecular properties. For example, conversion to an amide or sulfonamide can alter hydrogen bonding capabilities, lipophilicity, and metabolic stability. N-alkylation can introduce new substituents to probe steric and electronic requirements of a binding site. This synthetic tractability makes this compound a highly adaptable building block for creating customized molecules tailored for specific applications.

Q & A

Q. What are the recommended synthetic routes for (1-Propyl-3-pyrrolidinyl)methanamine, and how can retrosynthetic analysis optimize pathway design?

- Methodological Answer : Retrosynthetic analysis using AI-driven tools (e.g., Template_relevance models) can identify feasible precursors. For example, the propyl-pyrrolidine backbone may be constructed via reductive amination of 3-pyrrolidinone with 1-aminopropane, followed by purification via column chromatography. Key intermediates like 3-pyrrolidinyl-propanal could be synthesized using NaBH₄ reduction of Schiff bases . Validation of intermediates via H NMR (e.g., δ 3.98 ppm for pyrrolidine CH₂ groups) and ESI-MS (m/z 156.2 [M+H]⁺) is critical .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

- Methodological Answer : Combine H/C NMR to resolve the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH₂) and propyl chain (δ 0.9–1.6 ppm). ESI-MS confirms molecular weight (C₈H₁₆N₂; m/z 140.2 [M+H]⁺). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with >95% purity required for biological assays .

Q. How does the propyl substituent influence the compound’s solubility and stability under varying pH conditions?

**

- Methodological Answer : Perform solubility studies in buffers (pH 1–10) using UV-Vis spectroscopy. The hydrophobic propyl group may reduce aqueous solubility, necessitating DMSO as a co-solvent. Stability is tested via accelerated degradation studies (40°C/75% RH), with LC-MS monitoring for decomposition products (e.g., oxidation of the pyrrolidine ring) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of tertiary amines during functionalization?

- Methodological Answer : Discrepancies in alkylation/oxidation outcomes (e.g., nitroso vs. nitro derivatives) may arise from steric hindrance of the propyl group. Computational DFT studies (Gaussian 16) can model transition states, while controlled experiments under inert atmospheres (N₂/Ar) minimize side reactions. Compare yields using LiAlH₄ vs. NaBH₃CN for selective reductions .

Q. How can multi-component reactions (MCRs) be leveraged to synthesize this compound derivatives for SAR studies?

- Methodological Answer : Adopt a Mannich-type MCR with formaldehyde, primary amines, and ketones. For example, react 3-pyrrolidinone with propylamine and formaldehyde under microwave irradiation (Biotage Initiator+, 100°C, 30 min). Optimize catalyst loading (e.g., Vitamin B12, 5 mol%) to enhance enantioselectivity .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., GPCRs)?

Q. How do steric and electronic effects of the pyrrolidine-propyl scaffold impact coordination chemistry in metal complexes?

- Methodological Answer : Synthesize La(III) or Zn(II) complexes and characterize via X-ray crystallography. Compare stability constants (log K) with analogs (e.g., piperidine derivatives) using potentiometric titrations. The rigid pyrrolidine ring may enhance ligand field strength vs. flexible amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.